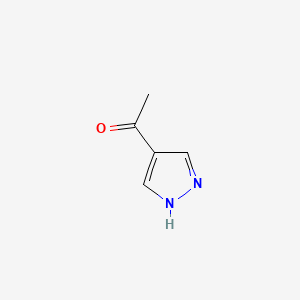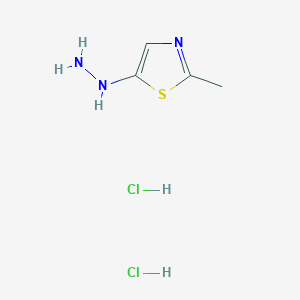
4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine, also known as AD4, is a small molecule drug that has been gaining attention in the scientific community for its potential therapeutic applications. AD4 belongs to the class of thiazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiazole derivatives, including compounds structurally related to "4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine," have been studied for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations indicate their potential as effective inhibitors against the corrosion of metals such as iron. The binding energies on metal surfaces suggest a strong interaction between these molecules and the metal, supporting their application in corrosion protection (Kaya et al., 2016).
Antimicrobial Activity
Aminothiazole derivatives have shown diverse biological applications, including antimicrobial properties. Synthesis and characterization of such compounds reveal their potential in forming poly chain structures due to intra-molecular hydrogen bonding, which could contribute to their biological activity. Computational studies support these findings, indicating a potential for bioactivity based on global reactivity parameters obtained from frontier molecular orbitals (Adeel et al., 2017).
Synthetic Organic Chemistry
In synthetic organic chemistry, thiazole compounds, including those related to "this compound," are of interest for developing corrosion inhibitors for metals like copper. Their synthesis and the study of their inhibition ability, supported by potentiodynamic polarization and electrochemical impedance spectroscopy, among other methods, highlight their significance in materials chemistry and corrosion science (Farahati et al., 2019).
Molecular Electronics
The study of aminothiazole derivatives extends into the exploration of their electronic and spectroscopic properties. These compounds exhibit notable behaviors in molecular electronics and photophysical applications. The analysis includes density functional theory (DFT) calculations to understand their optimized geometry, electronic properties, and potential as molecular electronic components (Kubba & Rahim, 2018).
Materials Science
In materials science, the synthesis and characterization of thiazole derivatives open pathways to novel applications. These compounds, through their structural and functional diversity, contribute to the development of new materials with potential uses in various industries, from corrosion inhibitors to antimicrobial agents and beyond. Their molecular and electronic structure investigations provide insights into designing materials with desired properties for specific applications (Sah et al., 2014).
Propiedades
IUPAC Name |
4-(3-aminophenyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3S/c16-10-4-5-13(12(17)7-10)19-15-20-14(8-21-15)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUMYODRGZLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

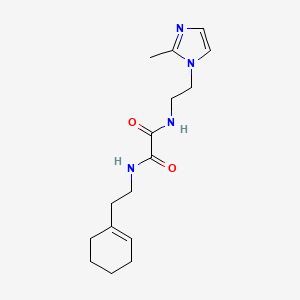



![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
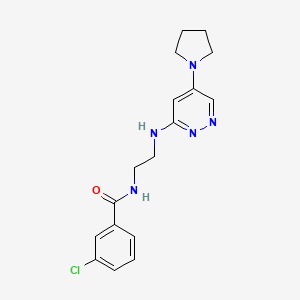


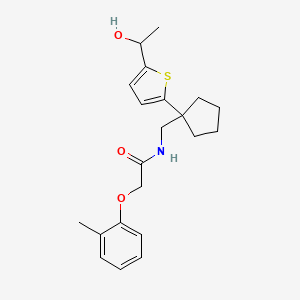
![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)
